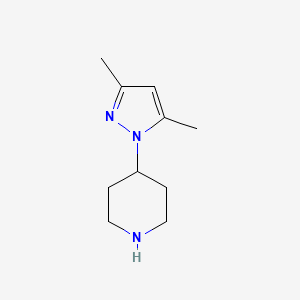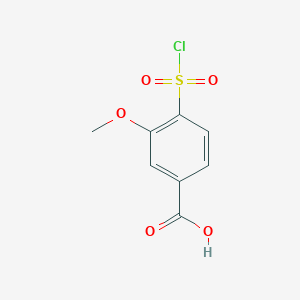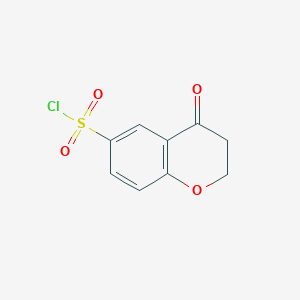
4-Oxochroman-6-sulfonyl chloride
概要
説明
Synthesis Analysis
Sulfonyl chlorides can be synthesized by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . Another method involves the use of potassium poly(heptazine imide) as a photocatalyst . A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has also been developed .Chemical Reactions Analysis
Sulfonyl chlorides can undergo various chemical reactions. For instance, they can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80°C in water . They can also react with various amines in the presence of K2CO3 under solvent-free conditions to produce sulfonamides .科学的研究の応用
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides
4-Oxochroman-6-sulfonyl chloride plays a crucial role in the chromoselective synthesis of sulfonyl chlorides and sulfonamides . This process involves the use of a photocatalyst, potassium poly(heptazine imide), to selectively generate different products from S-arylthioacetates . The photocatalytic reaction’s chemoselectivity can be altered by varying the color of the incident light .
Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents
Coumarin sulfonamides, which include 4-Oxochroman-6-sulfonyl chloride, have been synthesized and used as enzyme inhibitors and anticancer agents . The unique features of the coumarin nucleus, combined with the sulfonamide moiety, have enhanced the broad spectrum of biological activities . These compounds have shown a wide array of biological activities such as anticancer, antibacterial, anti-fungal, antioxidant, and anti-viral .
Synthesis of Ester-Containing Chroman-4-Ones
4-Oxochroman-6-sulfonyl chloride can also be used in the synthesis of ester-containing chroman-4-ones . This process involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJEOIBCQHSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

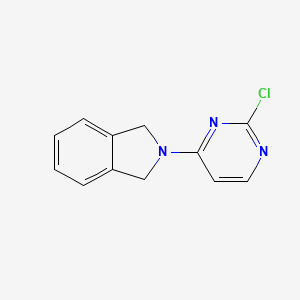
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)

![2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B3383804.png)
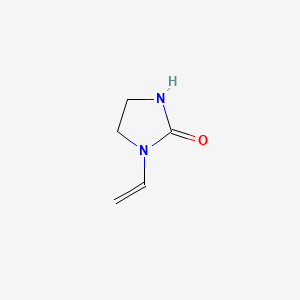
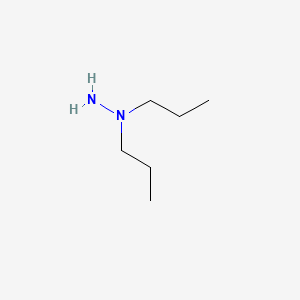
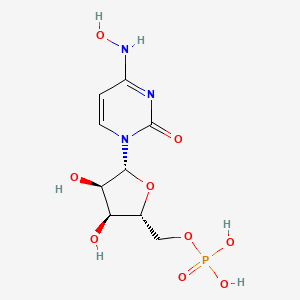

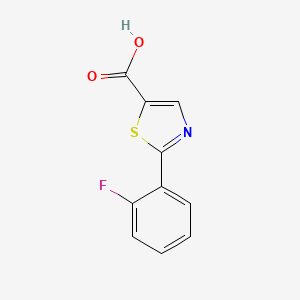
![1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B3383834.png)
![4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3383841.png)
